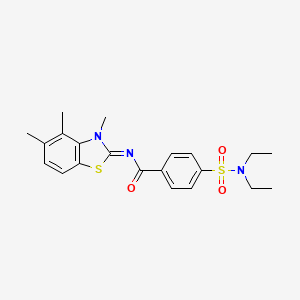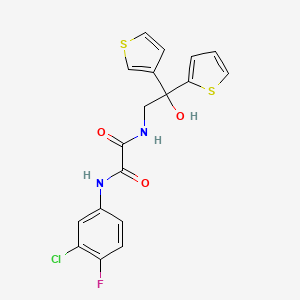![molecular formula C16H19N5O3S B2758564 6-acetyl-2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 1172817-80-9](/img/structure/B2758564.png)
6-acetyl-2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure, containing two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The basic structure of a pyrazole molecule comprises two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Applications De Recherche Scientifique
Synthesis and Biological Activity
This compound is related to a broad class of chemical entities that have been synthesized and evaluated for various biological activities. For instance, the synthesis of novel pyrazolopyrimidines derivatives has been explored for their potential as anticancer and anti-5-lipoxygenase agents. These compounds have been shown to exhibit cytotoxic effects on cancer cell lines and inhibit 5-lipoxygenase, suggesting their utility in cancer therapy and inflammation-related disorders (Rahmouni et al., 2016).
Antimicrobial Applications
Further studies on similar thieno[2,3-b]pyridine derivatives have shown antimicrobial activities. The synthesis of new pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives and their evaluation against various microbial strains have highlighted their potential as antimicrobial agents, expanding the scope of applications for such compounds in addressing bacterial infections (Bakhite et al., 2004).
Development of Antiallergic Agents
Compounds within this chemical family have also been explored for their antiallergic properties. The synthesis and evaluation of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines as antiallergic agents have shown promising results. These compounds, when tested in vivo, demonstrated significant antiallergic activity, offering a potential therapeutic avenue for allergic conditions (Nohara et al., 1985).
Chemical Synthesis and Catalysis
On the chemical synthesis front, the compound's framework has been utilized in developing novel catalytic processes. For example, an expedient phosphine-catalyzed [4 + 2] annulation process has been developed to synthesize highly functionalized tetrahydropyridines. This methodology demonstrates the compound's utility in facilitating complex chemical transformations, which could be applied in the synthesis of various pharmacologically active molecules (Zhu et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Pyrazoles continue to be a focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . It is suggested that 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety could be considered as a precursor structure for further design of pesticides .
Propriétés
IUPAC Name |
6-acetyl-2-[(2-ethylpyrazole-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-3-21-11(4-6-18-21)15(24)19-16-13(14(17)23)10-5-7-20(9(2)22)8-12(10)25-16/h4,6H,3,5,7-8H2,1-2H3,(H2,17,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKMGZBXUDIHDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Bis[4-(difluoromethoxy)phenyl]propane-1,3-dione](/img/structure/B2758487.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B2758488.png)

![N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2758492.png)
![1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2758494.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2758495.png)
![Furan-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2758497.png)
![4-Methoxyphenyl 5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl ether](/img/structure/B2758499.png)

![4-chloro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2758501.png)
![[1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate](/img/structure/B2758504.png)